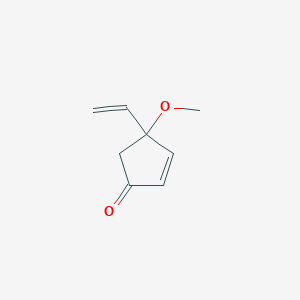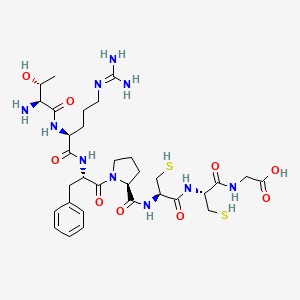![molecular formula C12H10F2S B12542253 1-[Difluoro(methylsulfanyl)methyl]naphthalene CAS No. 142011-16-3](/img/structure/B12542253.png)
1-[Difluoro(methylsulfanyl)methyl]naphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[Difluoro(methylsulfanyl)methyl]naphthalene is an organic compound with the molecular formula C11H8F2S It is characterized by the presence of a naphthalene ring substituted with a difluoro(methylsulfanyl)methyl group
Preparation Methods
The synthesis of 1-[Difluoro(methylsulfanyl)methyl]naphthalene typically involves the introduction of the difluoro(methylsulfanyl)methyl group onto a naphthalene ring. One common method involves the reaction of naphthalene with difluoromethylthiol in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high yield and purity .
Industrial production methods for this compound may involve similar synthetic routes but are scaled up to accommodate larger quantities. These methods often incorporate continuous flow reactors and automated systems to maintain consistent reaction conditions and optimize production efficiency.
Chemical Reactions Analysis
1-[Difluoro(methylsulfanyl)methyl]naphthalene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the difluoro(methylsulfanyl)methyl group to a methylthiol group.
Substitution: The compound can participate in substitution reactions, where the difluoro(methylsulfanyl)methyl group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-[Difluoro(methylsulfanyl)methyl]naphthalene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Mechanism of Action
The mechanism by which 1-[Difluoro(methylsulfanyl)methyl]naphthalene exerts its effects depends on the specific context in which it is used. In chemical reactions, the difluoro(methylsulfanyl)methyl group can act as an electron-withdrawing group, influencing the reactivity of the naphthalene ring. In biological systems, the compound may interact with specific enzymes or receptors, modulating their activity through binding interactions .
Comparison with Similar Compounds
1-[Difluoro(methylsulfanyl)methyl]naphthalene can be compared with other similar compounds, such as:
1,2-Difluoro-4-(methylsulfonyl)benzene: This compound also contains a difluoro and methylsulfonyl group but differs in its aromatic ring structure.
1-(Methylsulfanyl)-4-(methylsulfanyl)benzene: This compound has two methylsulfanyl groups attached to a benzene ring, providing different chemical properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and physical properties .
Properties
CAS No. |
142011-16-3 |
|---|---|
Molecular Formula |
C12H10F2S |
Molecular Weight |
224.27 g/mol |
IUPAC Name |
1-[difluoro(methylsulfanyl)methyl]naphthalene |
InChI |
InChI=1S/C12H10F2S/c1-15-12(13,14)11-8-4-6-9-5-2-3-7-10(9)11/h2-8H,1H3 |
InChI Key |
DDKUVFORTWINAM-UHFFFAOYSA-N |
Canonical SMILES |
CSC(C1=CC=CC2=CC=CC=C21)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methanamine, N-[(4-chlorophenyl)methylene]-1-cyclohexylidene-](/img/structure/B12542178.png)

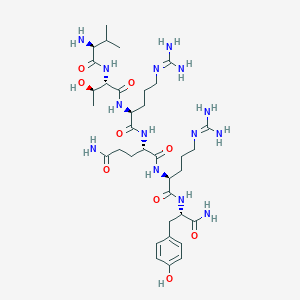
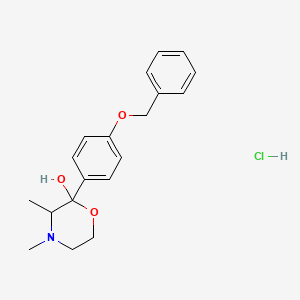
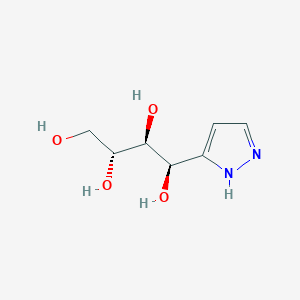
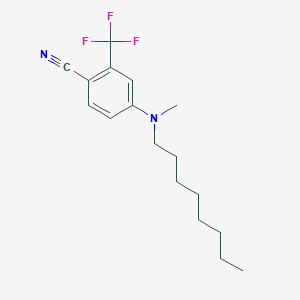
![2,3-Bis[(trimethylsilyl)oxy]propan-1-amine](/img/structure/B12542211.png)
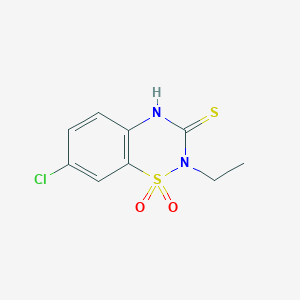

![3,5-Bis[(1R)-1-(2-methoxyethoxy)ethyl]-4H-1,2,4-triazol-4-amine](/img/structure/B12542235.png)
![Tributyl[(1S)-1-(methoxymethoxy)-3-phenylpropyl]stannane](/img/structure/B12542246.png)
![Diethyl {[4-(1,3-benzoxazol-2-yl)phenoxy]methyl}phosphonate](/img/structure/B12542255.png)
